6-Ethoxy-2-pyridinamine
Overview
Description
6-Ethoxy-2-pyridinamine, also known as 6-ethoxypyridin-2-amine, is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . It consists of a pyridine ring substituted with an ethoxy group at the 6-position and an amine group at the 2-position . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Scientific Research Applications
6-Ethoxy-2-pyridinamine has several scientific research applications:
Corrosion Inhibition: Pyridine derivatives, including this compound, have been studied for their corrosion inhibitory effects on metals.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Coordination Chemistry: It forms complexes with various metals, exhibiting luminescent properties useful in sensors, imaging, and lighting technologies.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is used in biochemical research , suggesting that it may interact with various biological targets.
Mode of Action
The exact mode of action of 6-Ethoxy-2-pyridinamine remains unclear due to the lack of specific information available
Biochemical Pathways
Given its use in proteomics research , it may be involved in a variety of biochemical processes.
Pharmacokinetics
It has a molecular weight of 138.17 and a molecular formula of C7H10N2O . It is also reported to have high gastrointestinal absorption and is BBB permeant . These properties may impact the bioavailability of this compound, but more detailed studies are needed to confirm this.
Result of Action
As it is used in proteomics research , it may have diverse effects on cellular proteins, but further studies are needed to confirm this.
Biochemical Analysis
Biochemical Properties
6-Ethoxy-2-pyridinamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby influencing its activity. This compound can act as an inhibitor or activator, depending on the specific enzyme and the context of the reaction .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress responses, thereby affecting the cell’s ability to manage reactive oxygen species . Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity . For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing the activity of certain enzymes or protecting cells from oxidative stress . At high doses, this compound can be toxic, leading to adverse effects such as enzyme inhibition, cellular damage, and even cell death . Threshold effects have been observed, where the compound’s impact changes dramatically at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of various endogenous and exogenous compounds . These interactions can affect metabolic flux and alter the levels of specific metabolites . For example, this compound can modulate the metabolism of drugs and other xenobiotics, influencing their pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The localization and accumulation of this compound can affect its activity and function, as it may concentrate in specific areas where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and metabolism . The specific localization of this compound can determine its interactions with other biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2-pyridinamine can be achieved through various methods. One common approach involves the alkylation of 2-aminopyridine with ethyl bromide in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions in an appropriate solvent like ethanol or acetonitrile. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-2-pyridinamine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different substituted pyridines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridines with various functional groups.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methoxypyridine: Similar structure with a methoxy group instead of an ethoxy group.
2-Amino-4-ethoxypyridine: Ethoxy group at the 4-position instead of the 6-position.
2-Amino-3-ethoxypyridine: Ethoxy group at the 3-position instead of the 6-position.
Uniqueness
6-Ethoxy-2-pyridinamine is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. The position of the ethoxy group at the 6-position and the amine group at the 2-position provides distinct chemical properties compared to other similar compounds .
Properties
IUPAC Name |
6-ethoxypyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-10-7-5-3-4-6(8)9-7/h3-5H,2H2,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZIITVWIJSXOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343017 | |
Record name | 6-Ethoxy-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
768-42-3 | |
Record name | 6-Ethoxy-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=768-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Ethoxy-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-ethoxypyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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